molecular formula C12H13N3O5S B288866 1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole

1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole

Numéro de catalogue B288866
Poids moléculaire: 311.32 g/mol
Clé InChI: YIURCLKGFUNMOL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ESI is a heterocyclic compound that belongs to the imidazole family. It was first synthesized in 1984 by a group of researchers from the University of California, Los Angeles, and has since been studied extensively for its potential therapeutic properties. ESI is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of molecules that play a crucial role in inflammation and pain.

Mécanisme D'action

ESI exerts its therapeutic effects by inhibiting the activity of the enzyme 1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole, which is involved in the production of prostaglandins. Prostaglandins are molecules that play a crucial role in inflammation and pain. By inhibiting 1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole, ESI reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
ESI has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, protecting neurons from oxidative stress, and reducing pain. ESI has also been shown to modulate the expression of various genes involved in inflammation and cancer.

Avantages Et Limitations Des Expériences En Laboratoire

ESI has several advantages for lab experiments, including its high purity, stability, and potency. However, ESI also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Orientations Futures

ESI has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Some future directions for ESI research include investigating its potential as a cancer treatment, exploring its effects on neurodegenerative disorders, and developing new derivatives of ESI with improved properties.
In conclusion, ESI is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its inhibition of 1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole activity makes it a potent anti-inflammatory and anti-cancer agent, and its ability to protect neurons from oxidative stress makes it a potential treatment for neurodegenerative disorders. While ESI has some limitations, its advantages make it a valuable tool for lab experiments, and further research is needed to determine its full potential in human therapeutics.

Méthodes De Synthèse

The synthesis of ESI involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-nitro-2-methylimidazole in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields ESI as a yellow crystalline solid with a purity of over 95%.

Applications De Recherche Scientifique

ESI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, ESI has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Inflammation is a crucial factor in the development of various diseases, and ESI has been shown to reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disorders, ESI has been shown to protect neurons from oxidative stress and reduce inflammation in animal models of Alzheimer's disease.

Propriétés

Nom du produit

1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole

Formule moléculaire

C12H13N3O5S

Poids moléculaire

311.32 g/mol

Nom IUPAC

1-(4-ethoxyphenyl)sulfonyl-2-methyl-4-nitroimidazole

InChI

InChI=1S/C12H13N3O5S/c1-3-20-10-4-6-11(7-5-10)21(18,19)14-8-12(15(16)17)13-9(14)2/h4-8H,3H2,1-2H3

Clé InChI

YIURCLKGFUNMOL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2C)[N+](=O)[O-]

SMILES canonique

CCOC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2C)[N+](=O)[O-]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.